

# TNG462 Technical Support Center

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## Compound of Interest

Compound Name: TNG-0746132

Cat. No.: B10858027

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This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with TNG462, an MTA-cooperative PRMT5 inhibitor for the treatment of MTAP-deleted cancers.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of TNG462?

A1: TNG462 is a potent and selective, orally bioavailable inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Its mechanism is unique as it is an MTA-cooperative inhibitor. In cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, the metabolite methylthioadenosine (MTA) accumulates. TNG462 preferentially binds to the PRMT5-MTA complex, leading to selective inhibition of PRMT5 in MTAP-deleted cancer cells while sparing normal, MTAP-proficient cells where MTA levels are low.<sup>[1][2][3][4]</sup> This targeted approach is based on the principle of synthetic lethality.<sup>[2][4][5]</sup>

Q2: Why is TNG462 specifically developed for MTAP-deleted cancers?

A2: The deletion of the MTAP gene, which occurs in approximately 10-15% of all human cancers, leads to a build-up of MTA within the cancer cells.<sup>[1][6]</sup> This accumulation of MTA creates a unique therapeutic window. TNG462 was designed to exploit this by selectively binding to the PRMT5-MTA complex.<sup>[2][4][7]</sup> This selectivity allows for potent inhibition of PRMT5 in tumor cells while having a minimal effect on healthy cells, which have functional MTAP and therefore low levels of MTA.<sup>[8]</sup>

Q3: What are the downstream effects of PRMT5 inhibition by TNG462 in MTAP-deleted cells?

A3: Preclinical studies have shown that inhibition of PRMT5 in MTAP-deleted cells by an MTA-cooperative inhibitor leads to an induction of DNA damage, evidenced by increased phosphorylation of H2AX, and subsequent cell cycle arrest in the G2/M phase.[1] This ultimately triggers apoptosis in the cancer cells.[8]

Q4: Is there any information on the off-target profile of TNG462?

A4: In preclinical profiling, TNG462 was tested against a panel of 39 other methyltransferases at concentrations of 1 and 10  $\mu$ M. The results showed no significant activity against these other enzymes, indicating a high degree of selectivity for PRMT5.[6]

Q5: What is the clinical trial status of TNG462?

A5: TNG462 is currently in a Phase 1/2 clinical trial (NCT05732831) for patients with advanced or metastatic solid tumors with a confirmed homozygous MTAP deletion.[1][9] The study is designed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of TNG462.[9][10]

## Troubleshooting Guide

Issue 1: Difficulty in determining MTAP status for patient/sample selection.

- Solution: The clinical trial protocol for TNG462 (NCT05732831) specifies two primary methods for confirming MTAP deletion:
  - Next-Generation Sequencing (NGS): To detect bi-allelic (homozygous) deletion of the MTAP gene in the tumor.
  - Immunohistochemistry (IHC): To confirm the absence of MTAP protein expression in the tumor tissue.[9][11] It is crucial to use one of these validated methods to ensure accurate patient or sample selection for experiments involving TNG462.

Issue 2: Unexpected toxicity or lack of efficacy in preclinical models.

- Potential Cause A: Incorrect MTAP status. As TNG462's efficacy is dependent on MTA accumulation, it is essential to confirm that the cell lines or xenograft models used have a homozygous MTAP deletion.

- Potential Cause B: In vitro assay conditions. The potency of TNG462 is enhanced in the presence of MTA. Ensure that in vitro assays, particularly biochemical assays, are conducted under conditions that mimic the high MTA environment of MTAP-deleted cells.
- Troubleshooting Steps:
  - Verify the MTAP status of your preclinical models using NGS or IHC.
  - For in vitro studies, consider supplementing the media with MTA to better reflect the conditions in MTAP-deleted cells.
  - Review the published preclinical data on TNG462 to ensure your experimental setup and expected outcomes are aligned with previous findings.[\[1\]](#)[\[6\]](#)

Issue 3: Questions regarding the safety profile of TNG462 in the clinical setting.

- Information: Preliminary data from the ongoing Phase 1/2 study of vopimetostat (TNG462) was reported in October 2025. As of September 1, 2025, with 179 patients enrolled, the following safety information was shared:
  - No treatment-related Grade 4 or 5 adverse events were observed.
  - Grade 3 adverse events were infrequent, with the exception of anemia, which was reported in 13% of patients.
  - No patients discontinued the drug due to treatment-related adverse events.
  - Only 8% of patients receiving the 250 mg once-daily dose required a dose reduction.[\[12\]](#)

## Quantitative Data Summary

Table 1: Preliminary Clinical Safety and Efficacy of Vopimetostat (TNG462) in MTAP-deleted Cancers (as of Sept 1, 2025)[\[12\]](#)

Metric	Value
Number of Patients Enrolled	179
Patients at Active Doses ( $\geq 200$ mg)	154
Tumor Evaluable Patients (enrolled $>6$ months prior)	94
Overall Response Rate (ORR)	27%
Disease Control Rate (DCR)	78%
Median Progression-Free Survival (mPFS)	6.4 months
Grade 3 Anemia	13%
Treatment-Related Grade 4 or 5 Events	0%
Drug-Related Dose Discontinuations	0%

## Experimental Protocols

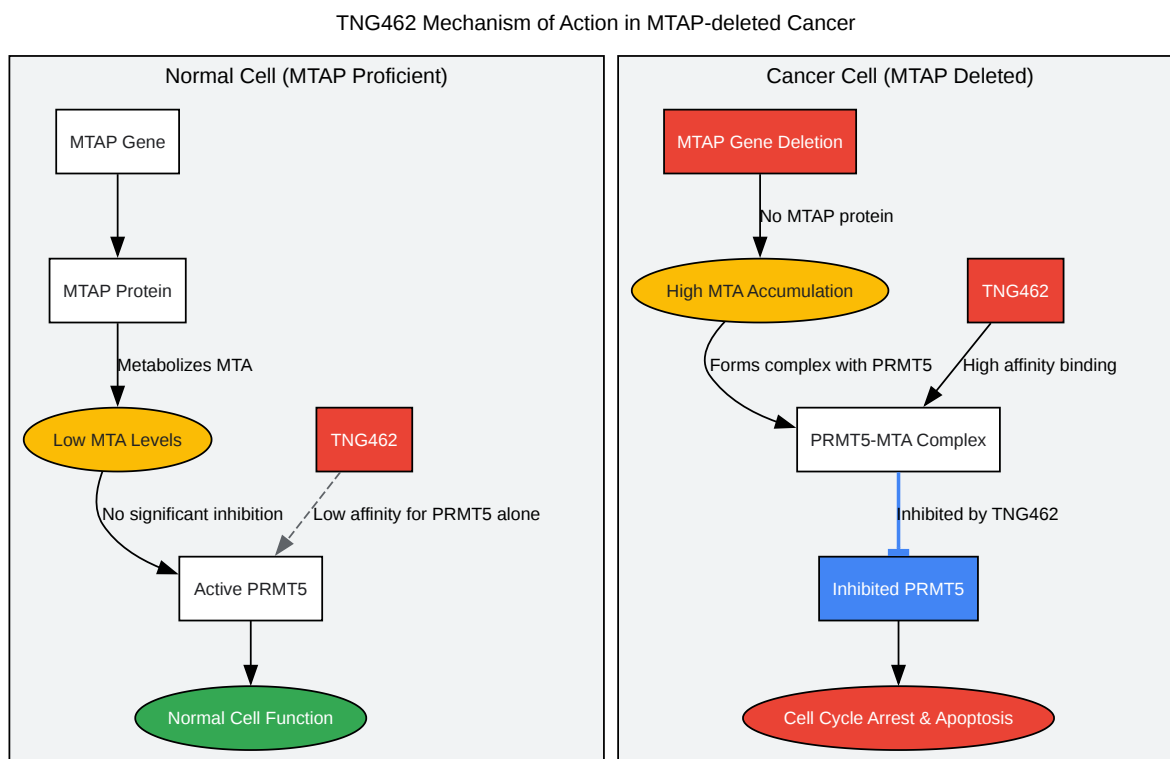
### Protocol 1: Determining MTAP Deletion Status

As per the clinical trial protocol for TNG462 (NCT05732831), the following methods are utilized:

- Next-Generation Sequencing (NGS):
  - Tumor tissue or circulating tumor DNA (ctDNA) is collected from the patient.
  - DNA is extracted and sequenced using a validated NGS panel that includes the MTAP gene locus.
  - Data is analyzed to identify a bi-allelic (homozygous) deletion of the MTAP gene.
- Immunohistochemistry (IHC):
  - Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are prepared.
  - Sections are stained with a validated antibody specific for the MTAP protein.

- A certified pathologist evaluates the slides for the absence of MTAP protein expression in the tumor cells, with appropriate positive and negative controls.

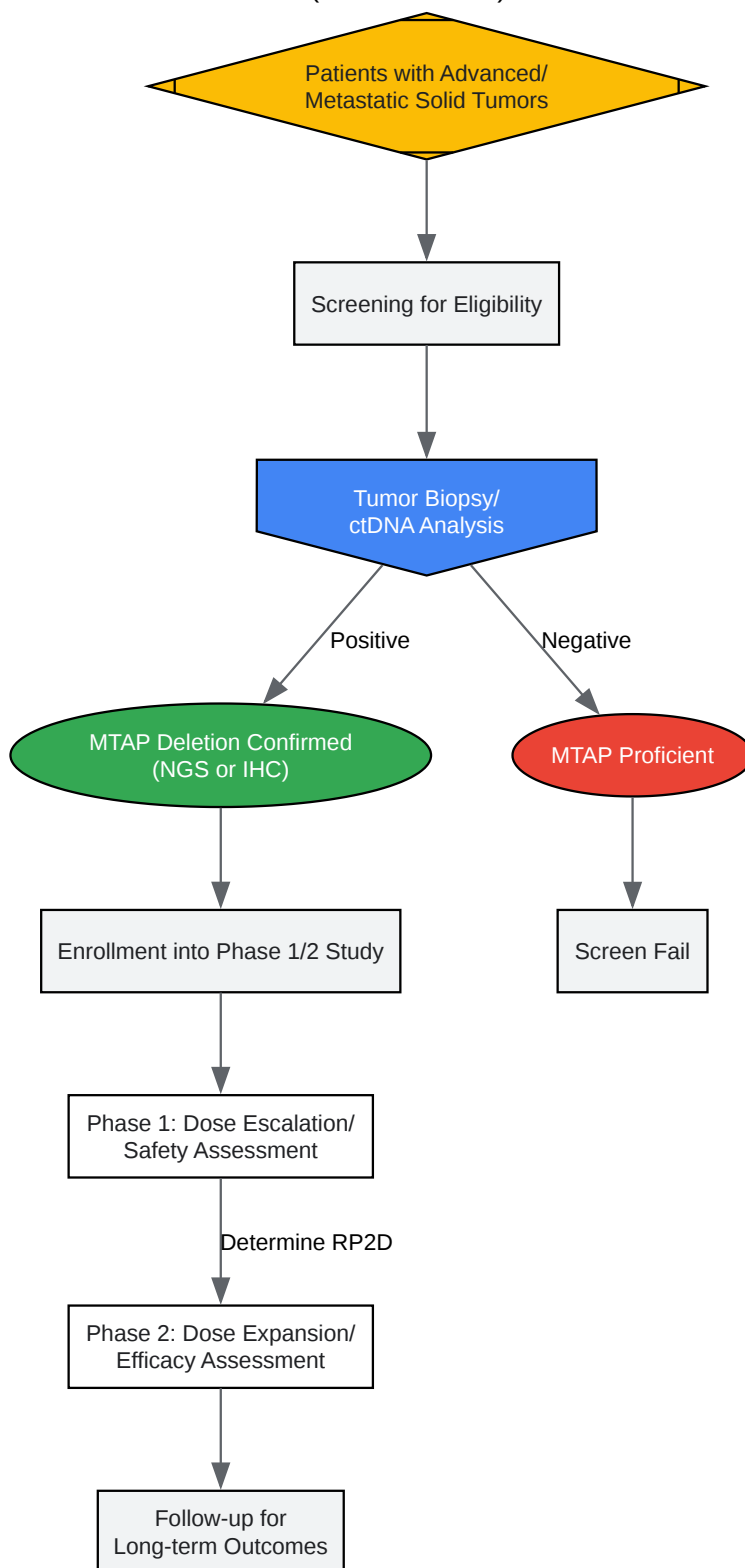
## Visualizations



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Caption: TNG462's MTA-cooperative mechanism of action.

## TNG462 Clinical Trial (NCT05732831) Patient Workflow

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Caption: Patient selection and trial workflow for TNG462.

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